molecular formula C15H22N2O3S2 B5666330 (1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5666330
M. Wt: 342.5 g/mol
InChI Key: VLPSGFGCBIJNLN-UONOGXRCSA-N
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Description

The compound “(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane” belongs to the class of 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds are known for interacting with nicotinic acetylcholine receptors (nAChRs) and exhibit varied biological activities, depending on their molecular structure and substituents (Eibl et al., 2013).

Synthesis Analysis

Synthesis of this class involves the manipulation of the 3,7-diazabicyclo[3.3.1]nonane scaffold, where different substituents lead to compounds with varied properties. Techniques such as aminomethylation and the Mannich reaction are commonly used for the synthesis of related derivatives (Dotsenko et al., 2007).

Molecular Structure Analysis

The molecular structure of derivatives in this category typically shows a diazabicyclo nonane core with substituents affecting its conformation and interaction capabilities. Structural and conformational studies through NMR and X-ray diffraction reveal significant details about their geometry and substituent effects (Fernández et al., 1992).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, depending on their functional groups. They can participate in reactions such as aminomethylation, which is essential for introducing new substituents and altering their biological activity. The reactions can significantly affect the compounds' properties, particularly their pharmacological profiles (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are influenced by the substituents attached to the diazabicyclo nonane core. These properties are crucial for determining the compound’s application in biological systems and its interaction with biological membranes (Veremeeva et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the core structure and the nature of substituents. These properties determine the compound's interaction with biological targets and its potential as a therapeutic agent. The presence of different functional groups leads to varied reactivity patterns that can be exploited for developing new medicinal compounds (Eibl et al., 2013).

properties

IUPAC Name

1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-10-6-15(11(2)21-10)22(19,20)17-8-13-4-5-14(17)9-16(7-13)12(3)18/h6,13-14H,4-5,7-9H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSGFGCBIJNLN-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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